molecular formula C12H9F2NO B1501676 3-(3,5-Difluorophenoxy)aniline CAS No. 887580-88-3

3-(3,5-Difluorophenoxy)aniline

Cat. No.: B1501676
CAS No.: 887580-88-3
M. Wt: 221.2 g/mol
InChI Key: FWFSRUCDLHUJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluorophenoxy)aniline is an organic compound characterized by the presence of a phenylamine group attached to a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenoxy)aniline typically involves the reaction of 3,5-difluorophenol with aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aniline, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Chlorine, bromine, halogenating agents

Major Products Formed

Scientific Research Applications

3-(3,5-Difluorophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenol
  • 3,5-Difluorophenylboronic acid
  • 3,5-Difluorophenylpropionic acid

Uniqueness

3-(3,5-Difluorophenoxy)aniline is unique due to the presence of both the difluorophenoxy and phenylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

887580-88-3

Molecular Formula

C12H9F2NO

Molecular Weight

221.2 g/mol

IUPAC Name

3-(3,5-difluorophenoxy)aniline

InChI

InChI=1S/C12H9F2NO/c13-8-4-9(14)6-12(5-8)16-11-3-1-2-10(15)7-11/h1-7H,15H2

InChI Key

FWFSRUCDLHUJHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)F)F)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)F)F)N

Origin of Product

United States

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